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2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)-
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Overview
Description
2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)- is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridinone ring substituted with a chlorine atom at the 3-position and a difluoromethyl group at the 5-position. Fluorinated pyridines are known for their unique physicochemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)- can be achieved through several synthetic routes. One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, which proceeds regioselectively to form substituted 4-trifluoromethylpyridine-2(1H)-ones . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of 2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)- .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: Suzuki–Miyaura coupling is a common reaction used to form carbon–carbon bonds with this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Chloro-5-(trifluoromethyl)pyridine: Another closely related compound with similar chemical properties.
Uniqueness
2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its trifluoromethyl analogs.
Properties
Molecular Formula |
C6H4ClF2NO |
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Molecular Weight |
179.55 g/mol |
IUPAC Name |
3-chloro-5-(difluoromethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-1-3(5(8)9)2-10-6(4)11/h1-2,4-5H |
InChI Key |
XOIIJTNWWHSKND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1Cl)C(F)F |
Origin of Product |
United States |
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